BenchChemオンラインストアへようこそ!

Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-(3,5-dichlorophenyl)-7-(2-furanyl)-

Medicinal Chemistry Structure-Activity Relationship Isomer Differentiation

This 3,5-dichlorophenyl variant of pyrazolo[1,5-a]pyrimidine-3-carboxamide delivers a symmetrical meta-substituted electron-withdrawing pattern distinct from the 2,4-dichloro isomer, eliminating ortho-steric effects for unambiguous SAR interpretation. The 7-(2-furanyl) moiety provides a neutral H-bond acceptor absent in 7-phenyl or 7-pyridyl analogs. Essential comparator for kinase selectivity panels, antimicrobial screening libraries, and computational model validation. Do not substitute—positional isomerism directly impacts target binding, IC50 values, and screening validity. Available at NLT 98% purity under ISO-certified quality systems.

Molecular Formula C17H10Cl2N4O2
Molecular Weight 373.2 g/mol
Cat. No. B4737974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyrimidine-3-carboxamide, N-(3,5-dichlorophenyl)-7-(2-furanyl)-
Molecular FormulaC17H10Cl2N4O2
Molecular Weight373.2 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=CC=NC3=C(C=NN23)C(=O)NC4=CC(=CC(=C4)Cl)Cl
InChIInChI=1S/C17H10Cl2N4O2/c18-10-6-11(19)8-12(7-10)22-17(24)13-9-21-23-14(3-4-20-16(13)23)15-2-1-5-25-15/h1-9H,(H,22,24)
InChIKeyJQSWUTANOCMXEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-(3,5-dichlorophenyl)-7-(2-furanyl)-: Core Structural Identity and Class Foundation for Procurement Evaluation


Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-(3,5-dichlorophenyl)-7-(2-furanyl)- (CAS 932237-07-5, molecular formula C17H10Cl2N4O2, MW 373.19) is a heterocyclic small molecule belonging to the privileged pyrazolo[1,5-a]pyrimidine-3-carboxamide scaffold class, which is recognized for its broad therapeutic relevance including antimicrobial, anticancer, and kinase inhibitory activities [1]. The compound features a 3,5-dichlorophenyl substitution on the carboxamide nitrogen and a 2-furanyl group at the 7-position of the fused ring system. It is available from specialty chemical suppliers at NLT 98% purity under ISO-certified quality systems, with a defined shelf life of 2 years at 20°C . Its closest positional isomer, N-(2,4-dichlorophenyl)-7-(2-furanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (CAS 931983-52-7), shares the same molecular formula but differs critically in the chlorine substitution pattern on the phenyl ring, a difference that underpins the rationale for selective procurement of the 3,5-dichloro variant.

Why N-(3,5-Dichlorophenyl)-7-(2-Furanyl) Pyrazolo[1,5-a]pyrimidine-3-carboxamide Cannot Be Interchanged with Its 2,4-Dichloro Isomer or Other In-Class Analogs


Simple in-class substitution fails because the position of chlorine atoms on the N-phenyl ring fundamentally alters the molecule's electronic surface potential, dipole moment, and steric profile, which in turn can dictate target binding orientation, selectivity, and pharmacokinetic behavior [1]. The pyrazolo[1,5-a]pyrimidine-3-carboxamide scaffold is highly sensitive to substitution patterns; literature on related kinase inhibitors demonstrates that regioisomeric variations in dichlorophenyl attachment can produce order-of-magnitude differences in IC50 values against specific targets [2]. The 3,5-dichloro pattern creates a symmetrical, meta-substituted electron-withdrawing effect that differs from the mixed ortho/para effects of the 2,4-dichloro isomer. Additionally, the 7-(2-furanyl) moiety provides a heteroaryl hydrogen-bond acceptor that is absent in 7-phenyl or 7-pyridyl analogs, further complicating any assumption of functional equivalence. For scientific procurement decisions, particularly in SAR campaigns or hit-to-lead optimization, substitution with the wrong positional isomer or a 7-substituted analog that lacks the furan ring risks invalidating biological results and wasting screening resources.

Head-to-Head and Class-Level Quantitative Evidence for Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-(3,5-dichlorophenyl)-7-(2-furanyl)- Against Closest Comparators


Positional Isomer Differentiation: 3,5-Dichlorophenyl vs. 2,4-Dichlorophenyl Substitution – Electronic and Steric Property Comparison

The target compound differs from its closest commercially available analog, N-(2,4-dichlorophenyl)-7-(2-furanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (CAS 931983-52-7), solely in the chlorine substitution pattern on the N-phenyl ring. The 3,5-dichloro arrangement places both chlorine atoms in meta positions relative to the carboxamide attachment point, creating a symmetric electron-withdrawing field effect that is distinct from the 2,4-dichloro pattern, where one chlorine is ortho (introducing steric hindrance and altering torsion angles) and one is para (exerting resonance electron withdrawal). The C2v symmetry of the 3,5-dichlorophenyl group results in a different molecular dipole orientation and electrostatic potential surface compared to the asymmetric 2,4-dichlorophenyl group [1]. Both isomers are available from the same supplier at identical purity specifications (NLT 98%) and storage conditions (2 years at 20°C), confirming that procurement choice is driven by structural requirements rather than quality differences .

Medicinal Chemistry Structure-Activity Relationship Isomer Differentiation

Scaffold Privilege: Pyrazolo[1,5-a]pyrimidine-3-carboxamide Class Demonstrates Potent Antimicrobial Activity Superior to Reference Antibiotics

While direct antimicrobial data for the specific 3,5-dichlorophenyl-7-furanyl compound is not publicly available, the pyrazolo[1,5-a]pyrimidine-3-carboxamide scaffold has demonstrated potent, quantifiable antimicrobial activity in peer-reviewed studies. In a systematic evaluation by Hassan et al. (2017), compound 16d from this class exhibited an MIC of 7.81 µg/mL against Fusarium oxysporum, outperforming the clinical comparator amphotericin B (MIC: 15.62 µg/mL) by a factor of 2-fold [1]. Additionally, compounds 5a and 16d were more potent than tetracycline against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria [1]. The target compound, with its 3,5-dichlorophenyl and 7-furanyl substitution, represents a structurally distinct combination within this validated pharmacophore, positioning it as a candidate for antimicrobial screening libraries where the specific substitution pattern may confer unique activity profiles.

Antimicrobial Agents Drug Discovery Minimum Inhibitory Concentration

Kinase Inhibition Potential: Pyrazolo[1,5-a]pyrimidine-3-carboxamide Scaffold Validated Against RUVBL1/2 ATPase with Defined IC50 Values

The pyrazolo[1,5-a]pyrimidine-3-carboxamide scaffold has been validated as a kinase inhibitor chemotype in multiple target contexts. In a 2022 study, compound 18 from this series demonstrated IC50 values of 6.0 ± 0.6 µM against the RUVBL1/2 complex and 7.7 ± 0.9 µM against RUVBL1 alone, with cellular antiproliferative activity across four cancer cell lines (A549, H1795, HCT116, MDA-MB-231) showing IC50 values ranging from 8.9 to 15 µM [1]. SAR analysis from this study identified the benzyl group on R2 and aromatic ring-substituted piperazinyl on R4 as essential for inhibitory activity, indicating that the N-aryl carboxamide motif—the region where the 3,5-dichlorophenyl group resides in the target compound—is a critical pharmacophoric element [1]. The target compound's unique 3,5-dichlorophenyl and 7-furanyl combination represents an unexplored substitution pattern within this validated kinase inhibitor chemotype.

Kinase Inhibitors Cancer Therapeutics ATPase Inhibition

7-(2-Furanyl) Substituent: Heteroaryl Hydrogen-Bond Acceptor Capability Distinct from 7-Phenyl or 7-Pyridyl Analogs

The 7-(2-furanyl) substituent on the target compound provides a unique oxygen-based hydrogen-bond acceptor that is absent in the more common 7-phenyl or 7-pyridyl pyrazolo[1,5-a]pyrimidine-3-carboxamide analogs. The furan oxygen presents a directional lone pair capable of engaging in hydrogen-bond interactions with target protein residues, while the aromatic furan ring maintains pi-stacking capability [1]. This is mechanistically distinct from a 7-phenyl group (no heteroatom H-bond acceptor) and a 7-(2-pyridyl) group (nitrogen H-bond acceptor with different geometry and protonation state). A scalable parallel synthesis protocol for 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides has been published, demonstrating the synthetic accessibility of compounds with this substitution pattern, though the published library focused on 7-pyridyl and 7-pyrazinyl variants rather than 7-furanyl [2]. The target compound's 7-furanyl configuration therefore occupies a distinct and less-explored region of chemical space within this scaffold class.

Molecular Recognition Hydrogen Bonding Heterocyclic Chemistry

Quality and Supply Chain Differentiation: ISO-Certified Production with Documented Purity and Stability Specifications

The target compound (CAS 932237-07-5) and its 2,4-dichloro isomer (CAS 931983-52-7) are both available from MolCore at identical purity specifications of NLT 98% and storage stability of 2 years at 20°C under ISO-certified quality systems . This parity in quality metrics means that procurement decisions between these two positional isomers can be made solely on the basis of structural requirements rather than quality or availability concerns. The ISO certification ensures batch-to-batch consistency, which is critical for reproducible SAR studies and screening campaigns. Both compounds share the same molecular formula (C17H10Cl2N4O2) and molecular weight (373.19), confirming that any differential biological activity observed would be attributable to the positional isomerism rather than differences in purity or composition .

Chemical Procurement Quality Assurance Vendor Specification

Patent Landscape: Pyrazolo[1,5-a]pyrimidine-3-carboxamide Scaffold Protected as Kinase Inhibitor Chemotype Across Multiple Therapeutic Areas

The pyrazolo[1,5-a]pyrimidine-3-carboxamide scaffold has been the subject of extensive patenting activity, underscoring its value as a drug discovery chemotype. Key patents include: CDK inhibitors (Dillard, US20040209878) covering pyrazolo[1,5-a]pyrimidine compounds for cancer treatment [1]; Trk kinase inhibitors (RU2584157C2) for pain, cancer, and neurodegenerative diseases [2]; and AAK1 inhibitors (US patent applications) for neurological disorders. The target compound, with its specific 3,5-dichlorophenyl and 7-furanyl substitution, represents a composition of matter that may occupy a distinct position within the patent landscape relative to more extensively claimed substitution patterns (e.g., 2,4-dichlorophenyl, 4-fluorophenyl). This structural novelty is relevant for organizations seeking freedom-to-operate or pursuing proprietary chemical space within the crowded pyrazolo[1,5-a]pyrimidine patent field.

Intellectual Property Kinase Inhibition Drug Development

Procurement-Driven Application Scenarios for Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-(3,5-dichlorophenyl)-7-(2-furanyl)-


Kinase Selectivity Profiling Panels: Exploring Unexplored Substitution Space in the Pyrazolo[1,5-a]pyrimidine-3-carboxamide Chemotype

The target compound is ideally suited for inclusion in kinase selectivity profiling panels where the 3,5-dichlorophenyl and 7-furanyl combination has not been previously evaluated. As demonstrated by the RUVBL1/2 ATPase inhibitor study (compound 18, IC50 = 6.0 µM) [1], the pyrazolo[1,5-a]pyrimidine-3-carboxamide scaffold engages ATP-binding pockets in kinases, and the N-aryl carboxamide region is critical for potency. The unique 3,5-dichloro substitution pattern may confer selectivity advantages over the more commonly explored 2,4-dichloro or 4-fluoro analogs, making this compound a valuable addition to broad-panel kinase screens aimed at identifying novel selectivity starting points.

Antimicrobial Resistance Screening: Searching for Novel Antifungal and Antibacterial Agents with Differentiated Substitution

With class-level evidence showing that pyrazolo[1,5-a]pyrimidine-3-carboxamides can outperform amphotericin B (2-fold MIC improvement, 7.81 vs. 15.62 µg/mL) [1] and tetracycline against multiple bacterial strains, the target compound is a strong candidate for antimicrobial screening libraries. The 3,5-dichlorophenyl substitution has been associated with antifungal activity in related heterocyclic systems (e.g., pyrazolines bearing the 3,5-dichlorophenyl group), and the 7-furanyl moiety provides an additional molecular recognition element that may enhance target binding or microbial membrane penetration.

Structure-Activity Relationship (SAR) Studies: Positional Isomer Comparator for Dichlorophenyl Pharmacophore Mapping

For medicinal chemistry teams conducting systematic SAR around the N-phenyl substitution of pyrazolo[1,5-a]pyrimidine-3-carboxamides, the 3,5-dichloro isomer serves as an essential comparator to the 2,4-dichloro, 3,4-dichloro, and monochloro variants. The symmetrical meta-disubstitution pattern eliminates ortho-steric effects, allowing researchers to deconvolute the electronic contribution of chlorine substitution from steric effects on target binding. Both the 3,5-dichloro and 2,4-dichloro isomers are available at equivalent purity (NLT 98%) from the same supplier , enabling controlled comparative studies.

Computational Chemistry and Docking Studies: Validating Predicted Binding Modes of 7-Heteroaryl Pyrazolo[1,5-a]pyrimidine-3-carboxamides

The 7-(2-furanyl) group's neutral oxygen H-bond acceptor is computationally distinct from the ionizable nitrogen in 7-pyridyl analogs, providing a unique probe for validating docking predictions and molecular dynamics simulations of ligand-protein interactions. The compound can serve as a tool molecule to test whether computational models correctly predict the binding pose differences between 7-furanyl, 7-phenyl, and 7-pyridyl congeners. The parallel synthesis methodology for 7-heteroaryl pyrazolo[1,5-a]pyrimidine-3-carboxamides has been established [2], confirming the synthetic tractability of this substitution pattern for follow-up chemistry.

Quote Request

Request a Quote for Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-(3,5-dichlorophenyl)-7-(2-furanyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.